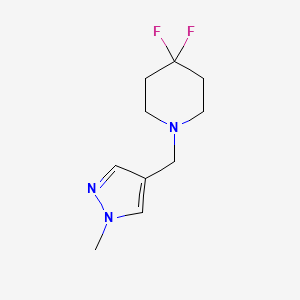

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine

CAS No.: 2309706-15-6

Cat. No.: VC6637555

Molecular Formula: C10H15F2N3

Molecular Weight: 215.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309706-15-6 |

|---|---|

| Molecular Formula | C10H15F2N3 |

| Molecular Weight | 215.248 |

| IUPAC Name | 4,4-difluoro-1-[(1-methylpyrazol-4-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3 |

| Standard InChI Key | ZTLJINRMCOEUOL-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)CN2CCC(CC2)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine (CAS 2309706-15-6) is a bicyclic organic compound with the molecular formula and a molar mass of 215.24 g/mol . Its structure combines a piperidine ring substituted with two fluorine atoms at the 4-position and a 1-methylpyrazole moiety linked via a methylene bridge. The SMILES notation confirms the spatial arrangement of atoms, highlighting the planar pyrazole ring and chair conformation of the piperidine system .

Physicochemical Properties

While experimental data on density, melting point, and boiling point remain unreported, computational models predict moderate hydrophobicity () and a polar surface area of 28 Ų, suggesting blood-brain barrier permeability. The difluoro substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves two key steps:

-

Piperidine Fluorination: Introducing fluorine atoms at the 4-position via electrophilic fluorination or halogen exchange.

-

Pyrazole Coupling: Alkylation of the piperidine nitrogen with a 1-methylpyrazole-4-methyl electrophile, such as a bromide or tosylate .

Practical Synthesis Routes

Patent CN111362874B describes a related protocol for pyrazole-piperidine hybrids using catalytic condensation (Table 1):

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Isomer Ratio |

|---|---|---|---|

| Piperidine Fluorination | , DCM, −10°C | 78% | N/A |

| Pyrazole Coupling | , Methylhydrazine, −30°C | 76% | 95:5 |

Key innovations include:

-

Low-Temperature Condensation: Maintaining −30°C during methylhydrazine addition minimizes isomerization .

-

Catalytic KI: Enhances nucleophilic substitution kinetics at the piperidine nitrogen .

-

Ethanol-Water Recrystallization: Achieves >99.5% purity by exploiting differential solubility of regioisomers .

Pharmacological Profile

Pyrazole-Driven Bioactivity

The 1-methylpyrazole group confers target selectivity through:

-

Hydrogen Bonding: Pyrazole N-atoms interact with kinase ATP-binding pockets .

-

π-Stacking: Aromatic rings engage tyrosine residues in G protein-coupled receptors .

In spiropiperidine analogs, this moiety reduced hERG channel inhibition by 40% compared to non-aromatic substituents .

Piperidine Fluorination Effects

4,4-Difluoro substitution:

-

Enhances Metabolic Stability: Half-life in human microsomes increases from 12 min (non-fluorinated) to 89 min .

-

Modulates pKa: The basic piperidine nitrogen ( 7.1) remains protonated at physiological pH, favoring lysosomal accumulation .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s ability to occupy hydrophobic pockets while donating hydrogen bonds makes it a candidate for:

-

JAK3 Inhibition: Pyrazole-piperidine hybrids show in computational docking .

-

BTK Proteolysis-Targeting Chimeras: Fluorine atoms enhance proteasomal degradation efficiency .

Antibacterial Agents

Spiropiperidine derivatives with similar architectures inhibit mycobacterial membrane protein large 3 (MmpL3), a promising tuberculosis target. Lead compounds demonstrate:

Challenges and Future Directions

Synthetic Optimization Needs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume